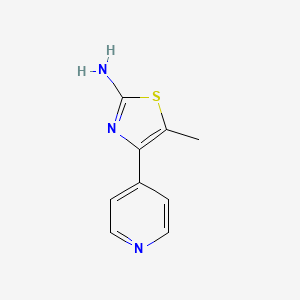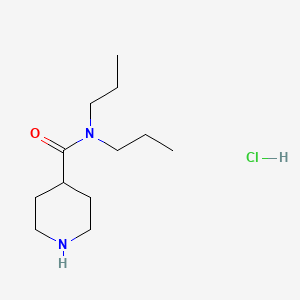![molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2](/img/structure/B1423675.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
説明
“[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide” is a compound that belongs to the class of organic compounds known as triazolopyridines . It has been recognized for its potential in various biochemical, clinical, and pharmaceutical applications .
Synthesis Analysis
A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure and vibrational spectra of [1,2,4]Triazolo[4,3-a]pyridin-3-amine were analyzed using the B3LYP/6-311G(2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R22(8) graph .科学的研究の応用
Synthesis Pathways
Various synthetic pathways for creating 1,2,4-Triazolo[4,3-a]pyridin-3-amine hydrobromide and its derivatives have been explored. For instance, oxidative cyclization of pyridinyl guanidine derivatives has been shown to produce both expected and unexpected triazolopyridin-3-amine products (Ishimoto et al., 2015). These pathways are crucial in synthetic chemistry for the development of new pharmaceuticals and materials.
Applications in Organic Light Emitting Diodes (OLEDs)
1,2,4-Triazolo[4,3-a]pyridin-3-amine hydrobromide derivatives have been synthesized and applied as bipolar red host materials in phosphorescent OLEDs. These derivatives show enhanced electron transport, high triplet energy, and suitable energy levels for charge transportation, resulting in significant electroluminescent performance (Kang et al., 2017).
Pharmaceutical Applications
The compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and antioxidant effects. They are particularly effective against a range of microorganisms and are used in the treatment of diseases like schistosomiasis. The impact on glutamate also suggests potential applications in addressing neurological and psychiatric disorders (Gandikota et al., 2017).
特性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOUCOYHJGEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


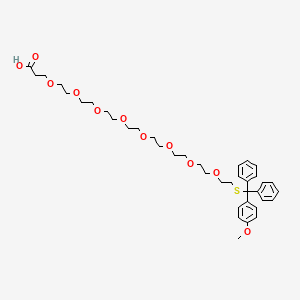
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
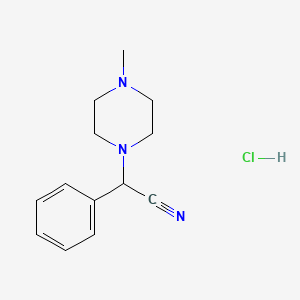
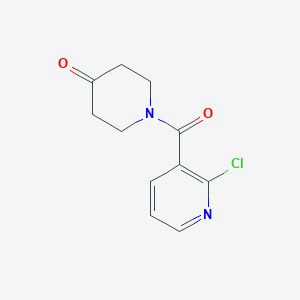
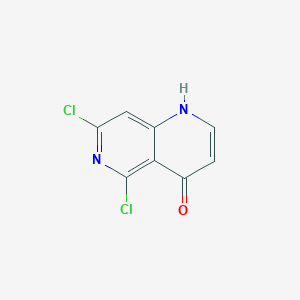
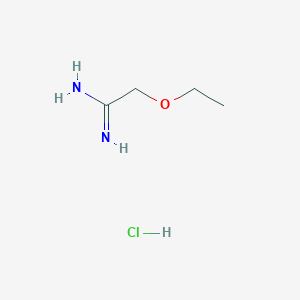
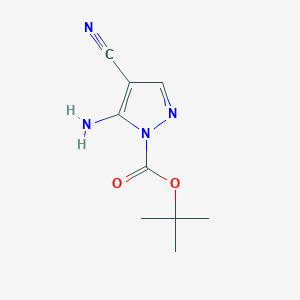

![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
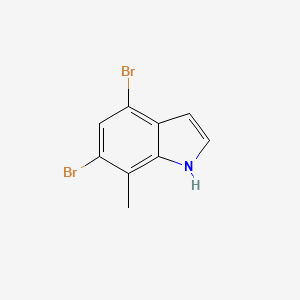
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
